

Dehydrogeijerin: A Technical Overview of its Physical, Chemical, and Biological Properties

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Compound of Interest

Compound Name: *Dehydrogeijerin*

Cat. No.: *B162087*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrogeijerin, a naturally occurring coumarin, has garnered attention within the scientific community for its notable biological activities, particularly as an inhibitor of acetylcholinesterase. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Dehydrogeijerin**, alongside available experimental protocols and an exploration of its primary signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Core Physical and Chemical Properties

Dehydrogeijerin is a moderately soluble compound, with solubility in solvents such as dimethyl sulfoxide (DMSO), chloroform, dichloromethane, and ethyl acetate.^[1] A summary of its key physical and chemical properties is provided in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₅ H ₁₄ O ₄	[2]
Molecular Weight	258.27 g/mol	[2]
CAS Number	16850-91-2	[2]
IUPAC Name	7-methoxy-6-(3-methylbut-2-enoyl)chromen-2-one	N/A
Appearance	Powder	[1]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone	[1]
Melting Point	Not available	N/A
Boiling Point	Not available	N/A

Spectroscopic Data

Detailed spectroscopic data is crucial for the unequivocal identification and characterization of **Dehydrogeijerin**. While a comprehensive public database of its spectra is not readily available, the following represents typical spectral characteristics for a compound with its structure.

1H NMR Spectral Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.8	d	1H	H-4
~7.5	s	1H	H-5
~6.8	s	1H	H-8
~6.3	d	1H	H-3
~6.2	s	1H	Vinylic H
~3.9	s	3H	-OCH ₃
~2.2	s	3H	Allylic CH ₃
~2.0	s	3H	Allylic CH ₃

¹³C NMR Spectral Data (Predicted)

Chemical Shift (ppm)	Assignment
~195	C=O (ketone)
~161	C=O (lactone)
~160	C-7
~155	C-8a
~145	C-4
~138	Vinylic C
~128	C-5
~125	Vinylic C
~115	C-6
~114	C-3
~112	C-4a
~100	C-8
~56	-OCH ₃
~27	Allylic CH ₃
~20	Allylic CH ₃

IR Spectral Data (Predicted)

Wavenumber (cm ⁻¹)	Functional Group
~1720	C=O stretch (lactone)
~1680	C=O stretch (α,β -unsaturated ketone)
~1600, 1500	C=C stretch (aromatic)
~1270	C-O stretch (aryl ether)
~1100	C-O stretch (lactone)

Mass Spectrometry Data (Predicted)

m/z	Interpretation
258	[M] ⁺ (Molecular ion)
243	[M - CH ₃] ⁺
230	[M - CO] ⁺
189	[M - C ₅ H ₉ O] ⁺

Experimental Protocols

Isolation of Dehydrogeijerin from Angelica polymorpha Stem

While the full experimental details from the primary literature require access to the specific publication, a general protocol for the isolation of coumarins from plant material is outlined below. This workflow is based on common phytochemical extraction and purification techniques.

Caption: Generalized workflow for the isolation of **Dehydrogeijerin**.

Acetylcholinesterase Inhibition Assay

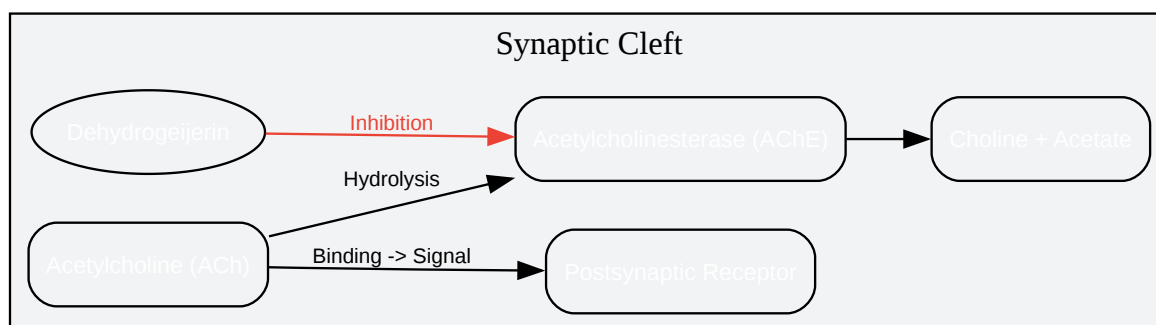
The inhibitory activity of **Dehydrogeijerin** against acetylcholinesterase can be determined using a modified Ellman's method. This colorimetric assay measures the activity of the enzyme by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate.

Caption: Workflow for the acetylcholinesterase inhibition assay.

Signaling Pathway

Dehydrogeijerin's primary documented biological activity is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[3] By inhibiting AChE, **Dehydrogeijerin** effectively increases the concentration and duration of action of acetylcholine, leading to enhanced cholinergic neurotransmission. This mechanism is of significant interest in the context of

neurodegenerative diseases such as Alzheimer's disease, where a decline in cholinergic function is a key pathological feature.



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Caption: Inhibition of acetylcholine hydrolysis by **Dehydrogeijerin**.

The IC₅₀ value for **Dehydrogeijerin**'s inhibition of acetylcholinesterase has been reported to be 9.7 μ M.[3] This indicates a potent inhibitory activity, making it a compound of interest for further investigation in the development of novel therapeutics for cholinergic-deficient conditions.

Conclusion

Dehydrogeijerin presents as a promising natural product with well-defined inhibitory activity against a key enzyme in the central nervous system. While its fundamental physical and chemical properties are partially characterized, further research is required to establish a complete profile, including its melting and boiling points, and to obtain detailed, publicly available spectroscopic data. The elucidation of its complete biosynthetic pathway and the exploration of its potential polypharmacology will undoubtedly open new avenues for its application in drug discovery and development. This guide serves as a foundational resource to stimulate and support these future research endeavors.

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